

Application Notes and Protocols for the Analytical Detection of DS28120313 (Compound X)

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Compound of Interest

Compound Name: DS28120313

Cat. No.: B15610518

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For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the quantitative analysis of the investigational small molecule, **DS28120313** (referred to herein as Compound X), in various biological matrices. The following methods are essential for preclinical and clinical pharmacokinetic studies, enabling accurate measurement of Compound X concentrations in samples such as plasma, serum, and tissue homogenates. The described protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and a competitive Enzyme-Linked Immunosorbent Assay (ELISA) are designed to ensure high sensitivity, specificity, and reproducibility. Adherence to these protocols is crucial for generating reliable data to support drug development programs.^{[1][2][3]}

Section 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is the preferred method for the quantification of small molecules in complex biological fluids due to its high sensitivity and specificity.^{[3][4]} This protocol outlines the procedure for analyzing Compound X in human plasma.

Experimental Protocol: LC-MS/MS Quantification of Compound X in Human Plasma

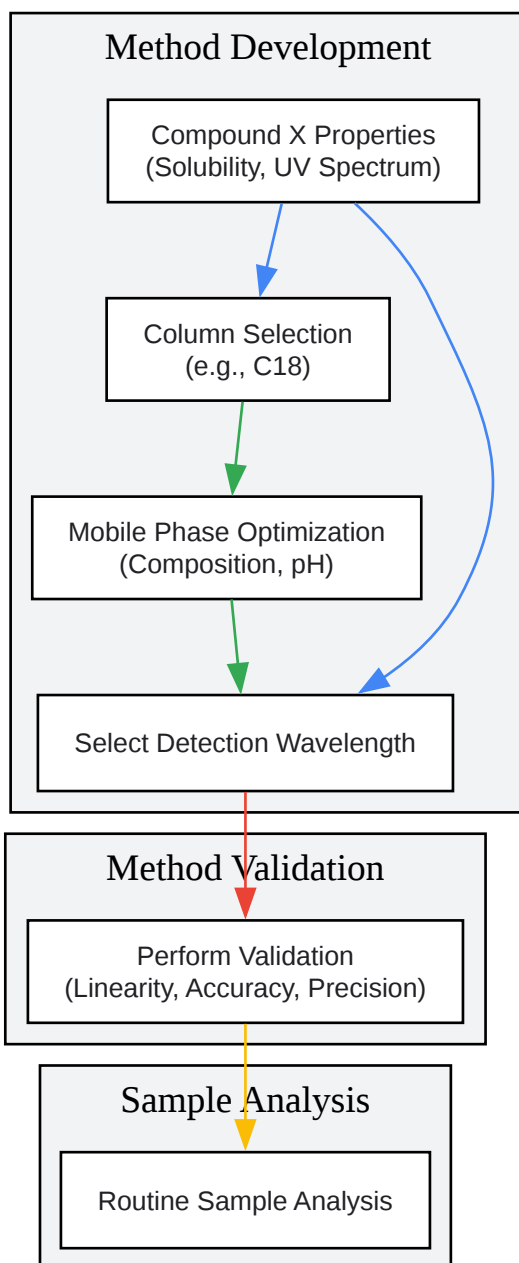
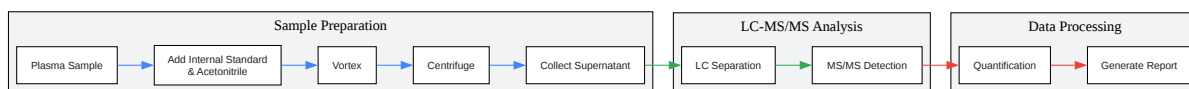
- Sample Preparation: Protein Precipitation
 - Thaw plasma samples on ice.
 - To 100 μ L of plasma, add 300 μ L of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of Compound X).[\[5\]](#)[\[6\]](#)
 - Vortex the mixture for 1 minute to precipitate proteins.[\[5\]](#)
 - Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
 - Carefully transfer the supernatant to a new 96-well plate or autosampler vial for analysis.[\[5\]](#)
- LC-MS/MS Instrumentation and Conditions
 - Liquid Chromatography System: A high-performance liquid chromatography system capable of binary gradient delivery.
 - Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[\[3\]](#)
 - Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m particle size).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
 - Flow Rate: 0.4 mL/min.
 - Column Temperature: 40°C.
 - Injection Volume: 5 μ L.

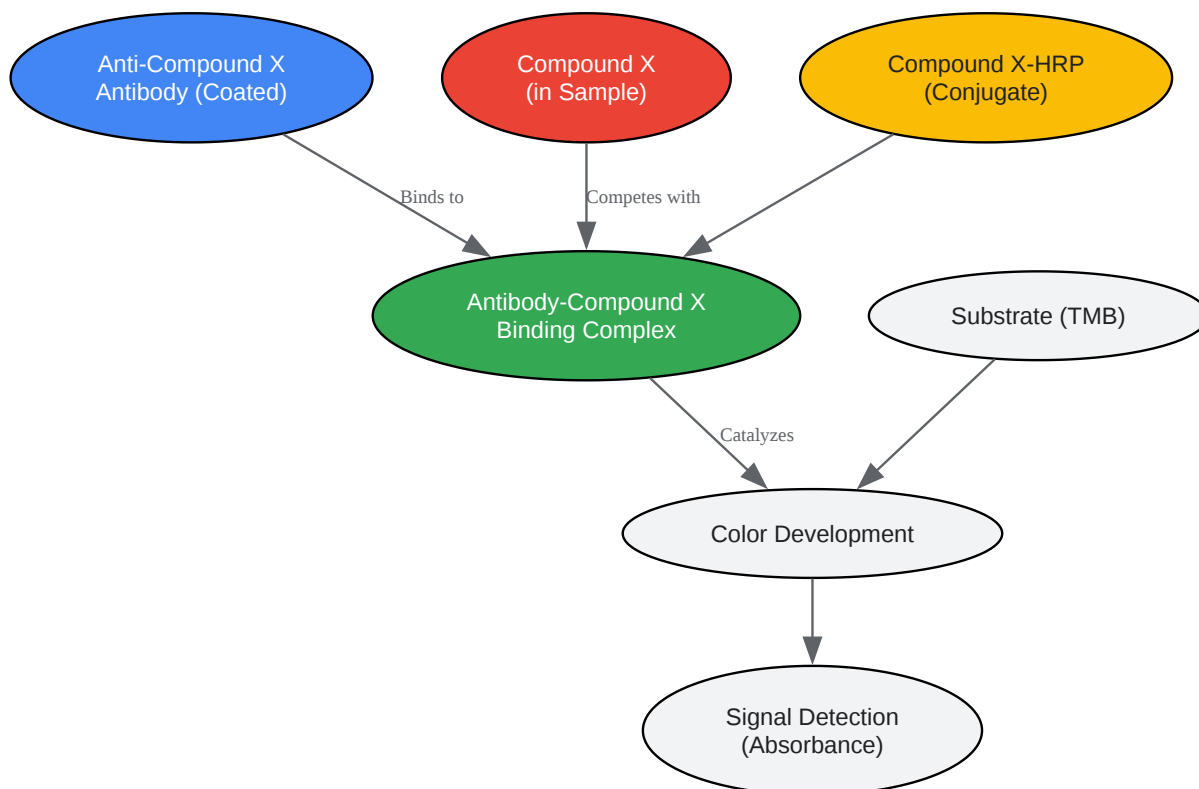
- Ionization Mode: Positive ESI.
- MS/MS Detection: Multiple Reaction Monitoring (MRM) will be used to monitor specific precursor-to-product ion transitions for Compound X and the internal standard.[3]

Data Presentation: LC-MS/MS Method Validation Parameters

Parameter	Acceptance Criteria	Result
Linearity (r^2)	≥ 0.99	0.998
Lower Limit of Quantification (LLOQ)	Signal-to-noise ratio ≥ 10	0.1 ng/mL
Accuracy (% Bias)	Within $\pm 15\%$ of nominal concentration ($\pm 20\%$ for LLOQ)	-5.2% to 8.5%
Precision (% CV)	$\leq 15\%$ ($\leq 20\%$ for LLOQ)	3.1% to 9.8%
Recovery	Consistent and reproducible	85-95%
Matrix Effect	CV $\leq 15\%$	8.2%

Experimental Workflow for LC-MS/MS Analysis





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